molecular formula C13H10N2O7S B174420 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid CAS No. 131971-24-9

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Cat. No. B174420
M. Wt: 338.29 g/mol
InChI Key: KJEWEPKDQIOROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, also known as HNB, is a chemical compound that has been widely used in scientific research due to its unique properties. HNB is a sulfonamide-based inhibitor that can selectively target carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor growth and progression.

Scientific Research Applications

Drug Degradation and Stability

Research on nitisinone, a triketone herbicide turned medical treatment, offers insights into the degradation processes of drugs under different environmental conditions. Studies utilizing liquid chromatography and mass spectrometry (LC-MS/MS) have explored the stability of nitisinone and its degradation products under various pH levels, temperatures, and exposure to ultraviolet radiation. This research contributes to a better understanding of the risks and benefits associated with the medical application of such compounds (Barchańska et al., 2019).

Environmental Science and Pollution Treatment

Advanced oxidation processes (AOPs) are employed to address water scarcity and the accumulation of recalcitrant compounds in the environment. Research on the degradation of acetaminophen, a common pharmaceutical compound, using AOPs has led to a better understanding of the kinetics, mechanisms, and by-products of such treatments. This work is crucial for enhancing the degradation of pollutants and reducing their impact on ecosystems (Qutob et al., 2022).

Modulation of Biological Systems

Studies on benzoic acid, known for its antibacterial and antifungal properties, have explored its role in regulating gut functions. Research indicates that appropriate levels of benzoic acid can improve gut functions by modulating enzyme activity, redox status, immunity, and microbiota. This highlights the potential of benzoic acid and its derivatives in contributing to health improvement and disease prevention (Mao et al., 2019).

properties

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWEPKDQIOROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396151
Record name 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

CAS RN

131971-24-9
Record name 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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